2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester
Overview
Description
2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester is an organic compound with the molecular formula C12H11NO2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester typically involves the esterification of 3-(1H-indol-5-yl)-2-propenoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process, reducing the need for extensive purification steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-(1H-indol-5-yl)-2-propenoic acid.
Reduction: 3-(1H-indol-5-yl)-2-propenol.
Substitution: 3-(1H-indol-5-yl)-2-propenoic acid derivatives with various substituents.
Scientific Research Applications
Chemistry: In chemistry, 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester is used as a building block for the synthesis of more complex molecules. Its indole moiety makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The indole structure is a common motif in many bioactive molecules, and modifications to the ester group can lead to compounds with improved pharmacokinetic properties.
Industry: In the materials science industry, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs). Its conjugated system allows for efficient charge transport, making it suitable for electronic applications.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester involves its interaction with specific molecular targets. For instance, in its role as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In anticancer applications, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
- 2-Propenoic acid, 3-(2,3-dihydro-1-methyl-1H-indol-5-yl)-, methyl ester
- 2-Propenoic acid, 3-(1H-indol-3-yl)-, methyl ester
- 2-Propenoic acid, 3-(1H-indol-2-yl)-, methyl ester
Comparison: Compared to its analogs, 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester is unique due to the position of the indole substitution. This positional difference can significantly impact its chemical reactivity and biological activity. For example, the 5-position substitution on the indole ring may enhance its binding affinity to certain biological targets, making it more effective in specific applications.
Properties
IUPAC Name |
methyl (E)-3-(1H-indol-5-yl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)5-3-9-2-4-11-10(8-9)6-7-13-11/h2-8,13H,1H3/b5-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUYJFPHWVNEQV-HWKANZROSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC2=C(C=C1)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC2=C(C=C1)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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